molecular formula C24H16N2O5 B11104808 4-[3-(Dibenzo[b,d]furan-2-yloxy)-5-nitrophenoxy]aniline

4-[3-(Dibenzo[b,d]furan-2-yloxy)-5-nitrophenoxy]aniline

Cat. No.: B11104808
M. Wt: 412.4 g/mol
InChI Key: OOHIRRABIVQIFW-UHFFFAOYSA-N
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Description

4-[3-(Dibenzo[b,d]furan-2-yloxy)-5-nitrophenoxy]aniline is an organic compound that features a complex structure with multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Dibenzo[b,d]furan-2-yloxy)-5-nitrophenoxy]aniline typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the nitration of dibenzo[b,d]furan, followed by the introduction of aniline and phenoxy groups through substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Dibenzo[b,d]furan-2-yloxy)-5-nitrophenoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-[3-(Dibenzo[b,d]furan-2-yloxy)-5-nitrophenoxy]aniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-[3-(Dibenzo[b,d]furan-2-yloxy)-5-nitrophenoxy]aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: A simpler compound with a similar core structure but lacking the additional functional groups.

    Dibenzo[b,d]thiophene: Similar in structure but contains a sulfur atom instead of an oxygen atom in the furan ring.

    Polychlorinated dibenzofurans: Chlorinated derivatives with different chemical properties and toxicological profiles.

Uniqueness

4-[3-(Dibenzo[b,d]furan-2-yloxy)-5-nitrophenoxy]aniline is unique due to its combination of multiple functional groups and aromatic rings, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H16N2O5

Molecular Weight

412.4 g/mol

IUPAC Name

4-(3-dibenzofuran-2-yloxy-5-nitrophenoxy)aniline

InChI

InChI=1S/C24H16N2O5/c25-15-5-7-17(8-6-15)29-19-11-16(26(27)28)12-20(13-19)30-18-9-10-24-22(14-18)21-3-1-2-4-23(21)31-24/h1-14H,25H2

InChI Key

OOHIRRABIVQIFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OC4=CC(=CC(=C4)OC5=CC=C(C=C5)N)[N+](=O)[O-]

Origin of Product

United States

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